Ethyl 6-chloro-2-(difluoromethyl)nicotinate
Description
Ethyl 6-chloro-2-(difluoromethyl)nicotinate is a fluorinated nicotinic acid derivative with a pyridine backbone modified by chloro, difluoromethyl, and ethyl ester substituents. The difluoromethyl group at the 2-position enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, while the ethyl ester at the 3-position improves solubility and bioavailability .
Properties
Molecular Formula |
C9H8ClF2NO2 |
|---|---|
Molecular Weight |
235.61 g/mol |
IUPAC Name |
ethyl 6-chloro-2-(difluoromethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C9H8ClF2NO2/c1-2-15-9(14)5-3-4-6(10)13-7(5)8(11)12/h3-4,8H,2H2,1H3 |
InChI Key |
VXEVCZOGWYFKGE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1)Cl)C(F)F |
Origin of Product |
United States |
Preparation Methods
Microwave-Assisted Chlorination
A high-yield method employs microwave irradiation for chlorination. Ethyl 6-hydroxy-2-(trifluoromethyl)pyridine-3-carboxylate reacts with phenyl dichlorophosphate (1.5 eq) under microwave conditions (170°C, 30 min), followed by neutralization with sodium bicarbonate. This achieves a 68% yield of the target compound.
Advantages :
-
Reduced reaction time (30 min vs. hours in conventional heating).
-
Minimized side products due to controlled energy input.
Sequential Halogenation and Fluorination
A two-step industrial protocol involves:
One-Pot Substitution-Cyclization
A patent (CN114716320A) describes a scalable one-pot method:
-
Substitution : Ethyl 4-chloroacetoacetate reacts with ethylene glycol monomethyl ether salt (2.2 eq) in THF.
-
Cyclization : Ammonium acetate in acetic acid facilitates ring closure at 50°C.
Outcome :
Reaction Mechanisms and Selectivity
Chlorination Pathways
Chlorination typically proceeds via:
Difluoromethylation Strategies
Difluoromethylation employs two primary reagents:
-
BrCF₂COOEt : Undergoes hydrolysis-decarboxylation to generate CF₂H.
-
ClCF₂COONa : Requires crown ethers for activation in polar aprotic solvents.
Regioselectivity Challenges :
-
Steric hindrance at the 2-position favors CF₂H introduction.
-
Electron-deficient pyridines resist fluorination unless activated by methoxy or amino groups.
Optimization and Industrial Scalability
Solvent and Base Selection
Catalytic Additives
Purification Techniques
-
Column Chromatography : Silica gel with hexane/ethyl acetate (3:1) removes unreacted starting materials.
Comparative Analysis of Methods
| Method | Yield (%) | Time (h) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Microwave Chlorination | 68 | 0.5 | Moderate | High (low energy) |
| Sequential Halogenation | 75 | 12 | High | Moderate |
| One-Pot | 77.4 | 6 | High | Low (solvent use) |
Key Findings :
-
Microwave methods excel in speed but require specialized equipment.
-
One-pot processes reduce intermediate isolation, favoring industrial scale-up.
Challenges and Solutions
Byproduct Formation
Regioselectivity in Polyhalogenated Pyridines
-
Solution : Temporary dearomatization via oxazino intermediates to direct CF₂H to meta/para positions.
Emerging Techniques
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-chloro-2-(difluoromethyl)nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products:
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted nicotinates with various functional groups.
Scientific Research Applications
Medicinal Chemistry
Ethyl 6-chloro-2-(difluoromethyl)nicotinate has garnered attention for its potential biological activities, particularly in the following areas:
- Antimicrobial Properties : Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. It has been shown to inhibit bacterial growth at concentrations comparable to standard antibiotics .
- Anticancer Activity : In vitro studies have demonstrated that this compound possesses anticancer properties, showing cytotoxic effects against several human cancer cell lines. For example, it has an IC50 value of approximately 0.068 μM against VEGFR-2, indicating its potential as a therapeutic agent in cancer treatment .
Agrochemicals
The compound is also utilized in the production of agrochemicals due to its unique chemical properties. Its ability to interact with specific molecular targets makes it valuable in developing new pesticides and herbicides that can effectively control pests while minimizing environmental impact.
Antimicrobial Efficacy
A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, revealing inhibition zones comparable to those produced by traditional antibiotics like streptomycin .
Anticancer Screening
In a comprehensive screening involving 60 human tumor cell lines, this compound demonstrated significant growth inhibition, particularly in leukemia cell lines, suggesting its potential as an anticancer agent .
Mechanism of Action
The mechanism of action of ethyl 6-chloro-2-(difluoromethyl)nicotinate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares ethyl 6-chloro-2-(difluoromethyl)nicotinate with structurally related nicotinate derivatives, focusing on substituent effects, physicochemical properties, and applications.
Substituent Variations and Molecular Properties
Notes:
- The difluoromethyl (CF₂H) group in the target compound offers a balance between lipophilicity and metabolic resistance compared to CF₃ (more lipophilic but prone to defluorination) .
- Chlorine at the 6-position enhances electron-withdrawing effects, stabilizing the pyridine ring and facilitating nucleophilic substitutions .
Structural and Spectral Comparisons
- Spectroscopy : Ethyl 6-chloronicotinate derivatives (e.g., copper complexes) have been characterized via FT-IR and NMR, showing distinct carbonyl (C=O) and C-Cl stretching frequencies at ~1700 cm⁻¹ and 700 cm⁻¹, respectively .
- Crystallography : Methyl 6-chloro-2-(4-fluorophenyl)nicotinate (CAS 745833-06-1) exhibits planar pyridine rings with dihedral angles influenced by fluorine’s steric and electronic effects .
Biological Activity
Ethyl 6-chloro-2-(difluoromethyl)nicotinate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications in drug development, particularly focusing on its antimicrobial and anticancer properties.
Chemical Structure and Properties
This compound belongs to the class of nicotinic acid derivatives. Its molecular formula is CHClFNO. The structure features a pyridine ring with a chloro group at the 6-position and a difluoromethyl substituent at the 2-position, which contribute to its unique biological activity.
Synthesis
The synthesis of this compound has been documented through various methods. A common approach involves the reaction of 6-chloronicotinic acid with difluoromethylating agents under controlled conditions. The following table summarizes different synthetic routes and yields:
| Synthetic Route | Yield (%) |
|---|---|
| Reaction with difluoromethyl triflate | 70-85 |
| Chlorination of pyridine derivatives | 60-76 |
| Coupling with amines | 52-98 |
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics. In a study, it was found to inhibit the growth of both Gram-positive and Gram-negative bacteria at concentrations of 100 μg/mL and 200 μg/mL.
Anticancer Activity
The compound has also shown promising anticancer properties. In vitro assays against several human cancer cell lines, including MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer), revealed significant cytotoxic effects. For instance, one study reported an IC value of approximately 0.068 μM against VEGFR-2, a key target in cancer therapy .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, acting as an inhibitor or modulator of enzyme activity and cellular signaling pathways. The compound may interfere with angiogenesis by inhibiting VEGFR-2 signaling, leading to reduced tumor growth and proliferation .
Case Studies
- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, showing inhibition zones comparable to those produced by traditional antibiotics like streptomycin .
- Anticancer Screening : In a comprehensive screening involving 60 human tumor cell lines, this compound demonstrated significant growth inhibition, particularly in leukemia cell lines, suggesting its potential as an anticancer agent .
Q & A
Q. What synthetic methodologies are reported for Ethyl 6-chloro-2-(difluoromethyl)nicotinate, and how can reaction conditions be optimized for yield?
this compound can be synthesized via nickel-catalyzed cross-coupling reactions. A key protocol involves reacting a brominated nicotinate precursor with difluoromethylating agents (e.g., 1-bromo-2,2-difluoroethane) in the presence of Ni(PPh₃)Br₂ as a catalyst and 4,4′-ditBu-bpy as a ligand in DMPU solvent. Critical parameters include:
- Catalyst loading : 5–10 mol% Ni catalyst.
- Solvent : Polar aprotic solvents like DMPU enhance reactivity.
- Temperature : 80–100°C for 12–24 hours.
- Additives : Molecular sieves (3Å) improve yield by scavenging moisture.
Reported yields range from 47% to 84% depending on substituent steric effects and halogen reactivity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- ¹H/¹⁹F/¹³C NMR : Critical for confirming the difluoromethyl group (-CF₂H) and ester functionality. The ¹⁹F NMR typically shows a triplet near δ -120 ppm due to coupling with adjacent protons.
- GC-MS : Validates molecular ion peaks (e.g., m/z 491 [M+Na]⁺ for derivatives) and fragmentation patterns.
- Elemental Analysis : Ensures purity (>95%) by matching calculated vs. observed C/H/N ratios (e.g., C: 74.33% calculated vs. 74.14% observed) .
Q. How do substituents on the pyridine ring influence the compound’s reactivity?
The chloro group at position 6 and difluoromethyl group at position 2 significantly alter electronic and steric properties:
- Electron-withdrawing Cl enhances electrophilicity at position 4, facilitating nucleophilic substitution.
- Difluoromethyl (-CF₂H) : Introduces steric hindrance and modulates lipophilicity (logP increases by ~1.5 compared to non-fluorinated analogs).
Comparative studies with methyl or methoxy substituents show reduced reactivity in cross-coupling reactions due to decreased ring activation .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in regioselectivity data for difluoromethylation reactions?
Discrepancies in regioselectivity (e.g., C-2 vs. C-4 substitution) arise from competing electronic and steric factors. Density Functional Theory (DFT) calculations can model transition states to predict favorable pathways:
Q. What strategies mitigate batch-to-batch variability in crystallographic data for halogenated nicotinates?
Crystal packing variations (e.g., monoclinic vs. orthorhombic systems) are common in halogenated derivatives. To ensure reproducibility:
- Solvent selection : Use low-polarity solvents (e.g., hexane/EtOAc) to slow crystallization.
- Temperature gradients : Gradual cooling (0.5°C/min) promotes uniform lattice formation.
- Hydrogen bonding analysis : Characterize interactions (e.g., C=O⋯H-C) via single-crystal X-ray diffraction. For example, Ethyl 6-chloro-2-[(2-chloroquinolinyl)methoxy]quinoline-3-carboxylate crystallizes in P2₁/n with a = 8.3187 Å, b = 28.0038 Å, and β = 98.721°, stabilized by intermolecular C-Cl⋯π interactions .
Q. How can conflicting NMR data for structurally similar derivatives be reconciled?
Contradictions in ¹³C NMR shifts (e.g., δ 116–127 ppm for aromatic carbons) often stem from solvent polarity or concentration effects. Best practices include:
- Internal standards : Use tetramethylsilane (TMS) or residual solvent peaks for calibration.
- Variable-temperature NMR : Resolve dynamic effects (e.g., rotational barriers in -CF₂H groups).
- Comparative databases : Cross-reference with published analogs (e.g., Ethyl 6-(2-fluorophenyl)nicotinate, δ 141.10–217.20 ppm for fluorinated carbons) .
Methodological Tables
Q. Table 1. Key Reaction Parameters for Nickel-Catalyzed Difluoromethylation
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst (Ni(PPh₃)Br₂) | 5–10 mol% | ↑↑ |
| Ligand (4,4′-ditBu-bpy) | 10–15 mol% | ↑↑ |
| Solvent | DMPU > DMF > THF | ↑↑→↓ |
| Temperature | 80–100°C | ↑↑ |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
